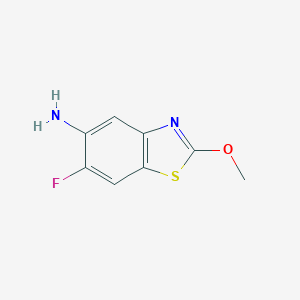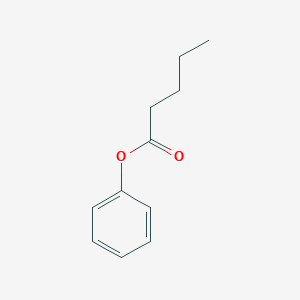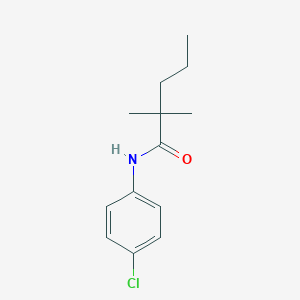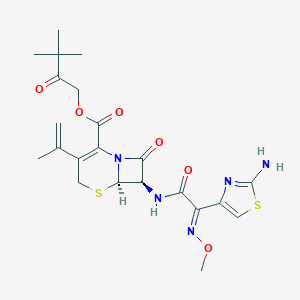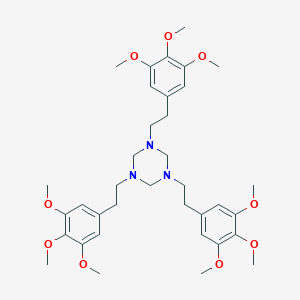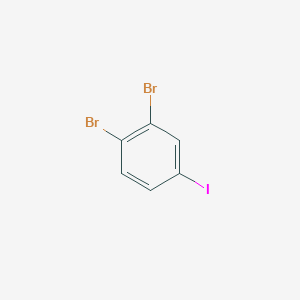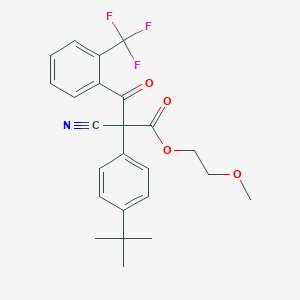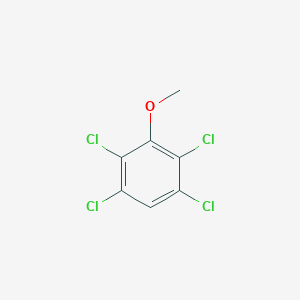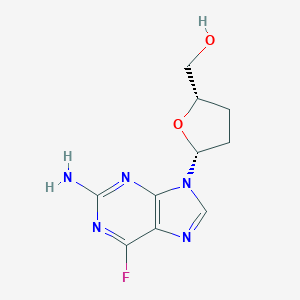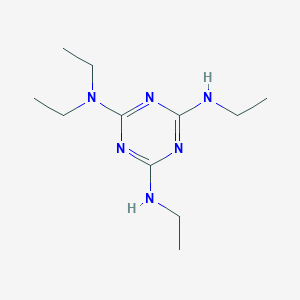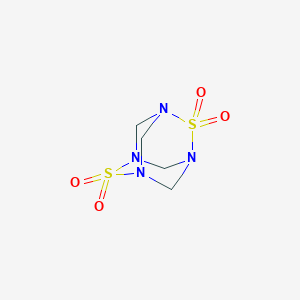![molecular formula C11H15F3N2O3 B166999 Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate CAS No. 135026-14-1](/img/structure/B166999.png)
Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. A-769662 belongs to the class of AMP-activated protein kinase (AMPK) activators and has been shown to have promising effects in the fields of metabolism, cancer, and neurodegenerative diseases.
作用機序
The mechanism of action of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate involves the activation of AMPK, a key regulator of cellular energy metabolism. AMPK is activated when cellular energy levels are low, leading to increased glucose uptake and fatty acid oxidation. Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its activity.
生化学的および生理学的効果
The biochemical and physiological effects of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate are largely due to its activation of AMPK. These effects include increased glucose uptake and fatty acid oxidation, inhibition of mTOR signaling, induction of apoptosis, and reduction of oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate is its specificity for AMPK activation, which allows for targeted modulation of cellular energy metabolism. However, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has also been shown to have off-target effects, which can complicate data interpretation. Additionally, the synthesis of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate can be challenging and time-consuming, which can limit its availability for lab experiments.
将来の方向性
There are several future directions for research on Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate. One potential direction is to explore its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another direction is to investigate its potential as a cancer therapeutic, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanisms underlying its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases.
科学的研究の応用
Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been extensively studied for its potential applications in various areas of research. In the field of metabolism, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been shown to activate AMPK, a key regulator of cellular energy metabolism. This activation leads to increased glucose uptake and fatty acid oxidation, which can potentially be used to treat metabolic disorders such as diabetes and obesity.
In the field of cancer, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This effect is thought to be due to the activation of AMPK, which leads to the inhibition of mTOR signaling, a pathway that is often overactivated in cancer cells.
In the field of neurodegenerative diseases, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. This effect is thought to be due to the activation of AMPK, which can modulate various signaling pathways involved in neurodegeneration.
特性
CAS番号 |
135026-14-1 |
|---|---|
製品名 |
Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate |
分子式 |
C11H15F3N2O3 |
分子量 |
280.24 g/mol |
IUPAC名 |
ethyl 2-(tert-butylamino)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H15F3N2O3/c1-5-18-8(17)6-7(11(12,13)14)15-9(19-6)16-10(2,3)4/h5H2,1-4H3,(H,15,16) |
InChIキー |
PDIJRWGSLBRAKD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(O1)NC(C)(C)C)C(F)(F)F |
正規SMILES |
CCOC(=O)C1=C(N=C(O1)NC(C)(C)C)C(F)(F)F |
同義語 |
ETHYL 2-[(1,1-DIMETHYLETHYL)AMINO]-4-TRIFLUOROMETHYL-5-OXAZOLECARBOXYLATE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)
